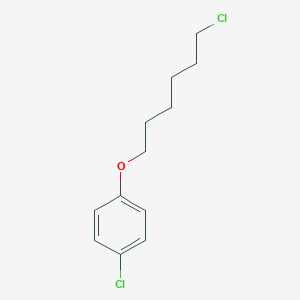

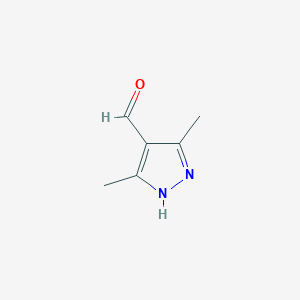

3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Vue d'ensemble

Description

3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound . It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The aldehyde group is nearly coplanar with the pyrazole ring .

Molecular Structure Analysis

In the molecular structure of a similar compound, the five- and six-membered rings form a dihedral angle of 68.41 (16)° . The aldehyde group is nearly coplanar with the pyrazole ring .Physical And Chemical Properties Analysis

3,5-dimethyl-1H-pyrazole-4-carbaldehyde has a molecular weight of 124.14 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its topological polar surface area is 45.8 Ų .Applications De Recherche Scientifique

Synthesis of Pyrazole Derivatives

“3,5-dimethyl-1H-pyrazole-4-carbaldehyde” is a pyrazole derivative. Pyrazoles are characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . They hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Use in Multicomponent Reactions

Pyrazole derivatives, including “3,5-dimethyl-1H-pyrazole-4-carbaldehyde”, can be used in multicomponent reactions. These reactions are a type of chemical reaction in which three or more reactants combine to form a product .

Use as Antioxidants and Antimicrobial Agents

Pyrano pyrazole derivatives, which can be synthesized from pyrazole derivatives, have been reported to act as antioxidants and antimicrobial agents .

Use as a Blocking Agent for Isocyanates

3,5-dimethylpyrazole, a related compound, has been used as a blocking agent for isocyanates . It’s possible that “3,5-dimethyl-1H-pyrazole-4-carbaldehyde” could have similar applications.

Propriétés

IUPAC Name |

3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-6(3-9)5(2)8-7-4/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBOXJRHEZGATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393575 | |

| Record name | 3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

CAS RN |

201008-71-1 | |

| Record name | 3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the reactions 3,5-dimethyl-1H-pyrazole-4-carbaldehyde can undergo?

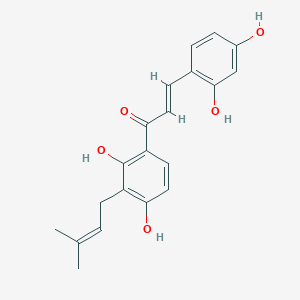

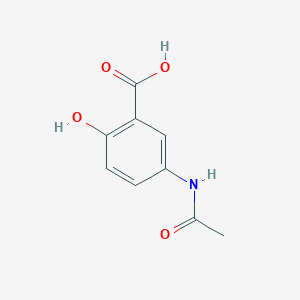

A1: 3,5-dimethyl-1H-pyrazole-4-carbaldehyde serves as a versatile building block in organic synthesis. For instance, it readily undergoes Claisen-Schmidt condensation reactions with various ketones. [] This reaction allows for the creation of diverse pyrazole hybrids with potential biological activities. Additionally, it can react with 2-sulfanylethanol, although this reaction can lead to unexpected products like 1,6-bis[3,5-dimethyl-4-(1,4,6-oxadithiocan-5-yl)-1H-pyrazol-1-yl]hexane. [, ]

Q2: How does the structure of compounds derived from 3,5-dimethyl-1H-pyrazole-4-carbaldehyde influence their biological activity?

A2: Research suggests that substitutions at less sterically hindered positions on the pyrazole ring of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde derivatives contribute to enhanced cytotoxic and antitubercular activities. [] For example, compounds featuring a (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(p-tolyl)prop-2-en-1-one structure or a 1-(1′-benzyl-5-(4-chlorophenyl)-3′,5′-dimethyl-3,4-dihydro-1′H,2H-[3,4′-bipyrazol]-2-yl)ethan-1-one structure demonstrated promising interactions with the AKT2 enzyme, indicating potential as AKT2 inhibitors. []

Q3: What analytical techniques are employed to characterize 3,5-dimethyl-1H-pyrazole-4-carbaldehyde and its derivatives?

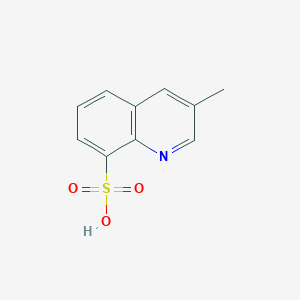

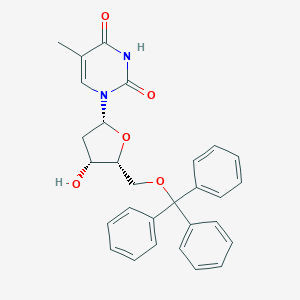

A3: Various spectroscopic techniques are employed to characterize 3,5-dimethyl-1H-pyrazole-4-carbaldehyde and its derivatives. These include but are not limited to Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [] Additionally, X-ray crystallography can be utilized when suitable crystals of the compound or its derivatives are obtained. For instance, the crystal structure of (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-chlorophenyl)prop-2-en-1-one, a derivative of the compound, was successfully determined using X-ray crystallography, revealing its monoclinic crystal system and C2/c space group. []

Q4: Are there any known instances of unexpected product formation during reactions involving 3,5-dimethyl-1H-pyrazole-4-carbaldehyde?

A4: Yes, the reaction of 1,1′-(hexane-1,6-diyl)bis[3,5-dimethyl-1H-pyrazole-4-carbaldehyde] with 2-sulfanylethanol yielded 1,6-bis[3,5-dimethyl-4-(1,4,6-oxadithiocan-5-yl)-1H-pyrazol-1-yl]hexane instead of the anticipated thioacetal product. [, ] This unexpected outcome highlights the importance of thorough analysis and characterization of products obtained from reactions involving 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Q5: Has 3,5-dimethyl-1H-pyrazole-4-carbaldehyde been explored for its potential in materials science?

A5: While the provided research primarily focuses on the synthetic and biological aspects of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, its diverse reactivity suggests potential applications in materials science. For instance, its ability to form heterocyclic compounds like 2-pyrazolyl-1,3-diselenanes [] hints at possibilities for designing novel materials with unique properties. Further research is needed to explore its potential in this domain.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate](/img/structure/B16363.png)

![tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate](/img/structure/B16374.png)